As–H Bond Enables Hydroarsination of Alkynes: Reactivity Absent in Triphenylarsine
Diphenylarsine participates in zirconium-catalyzed hydroarsination of terminal alkynes to yield vinylarsine products—a reaction that is mechanistically impossible for triphenylarsine (AsPh₃) because it lacks the requisite As–H bond. Specifically, the zirconium arsenido complex (N₃N)ZrAsPh₂ catalyzed the addition of diphenylarsine to phenylacetylene and 1-hexyne, producing the corresponding vinylarsine products [1]. Triphenylarsine, having three As–C bonds and no As–H, cannot engage in this bond-forming pathway and instead serves only as an arsinating agent via Pd-catalyzed As–C bond cleavage [2].
| Evidence Dimension | Hydroarsination reactivity (As–H addition across alkynes) |
|---|---|
| Target Compound Data | Diphenylarsine: undergoes Zr-catalyzed addition to phenylacetylene and 1-hexyne, producing vinylarsine products (confirmed by structural characterization of arsenido complexes) [1] |
| Comparator Or Baseline | Triphenylarsine (AsPh₃): no As–H bond; incapable of hydroarsination; functions only as an aryl-group transfer agent in Pd-catalyzed arsination [2] |
| Quantified Difference | Qualitative yes/no reactivity divergence: diphenylarsine participates in hydroarsination; triphenylarsine cannot. Triphenylarsine instead requires Pd-catalyzed arsination of aryl triflates for functionalization [1][2]. |
| Conditions | Diphenylarsine: (N₃N)ZrAsPh₂ catalyst, terminal alkynes (phenylacetylene, 1-hexyne). Triphenylarsine: Pd-catalyzed arsination of aryl triflates, DMF or solvent-free, neutral conditions. |
Why This Matters
For researchers synthesizing vinylarsine intermediates or chiral As,P-bidentate ligands, diphenylarsine is the mandatory starting material; triphenylarsine cannot substitute in hydroarsination-based synthetic routes.
- [1] A. J. Roering, J. J. Davidson, S. N. MacMillan, J. M. Tanski, R. Waterman, 'Mechanistic variety in zirconium-catalyzed bond-forming reaction of arsines,' Dalton Trans., 2008, 4488–4498. DOI: 10.1039/B718050K View Source
- [2] F. Y. Kwong, C. W. Lai, K. S. Chan, 'Catalytic Solvent-Free Arsination: First Catalytic Application of Pd-Ar/As-Ph Exchange in the Syntheses of Functionalized Aryl Arsines,' J. Am. Chem. Soc., 2001, 123, 8864–8865. DOI: 10.1021/ja0156939 View Source
